![molecular formula C13H17BrFN3O3 B12904244 2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one CAS No. 851028-95-0](/img/structure/B12904244.png)
2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone is a complex organic compound that features a bromine atom, a fluorine atom, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a suitable carbonyl compound.
Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the pyrrolidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the oxadiazole and pyrrolidine rings.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, can interact with various enzymes and receptors, modulating their activity. The compound can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-((2S,4S)-2-(5-methyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
- 2-Bromo-1-((2S,4S)-2-(5-ethyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
Uniqueness
The presence of the tert-butyl group in 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
851028-95-0 |
|---|---|
Molecular Formula |
C13H17BrFN3O3 |
Molecular Weight |
362.19 g/mol |
IUPAC Name |
2-bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrFN3O3/c1-13(2,3)12-17-16-11(21-12)10(20)8-4-7(15)6-18(8)9(19)5-14/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
PLLHRRIIISMFEK-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)[C@@H]2C[C@@H](CN2C(=O)CBr)F |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)C2CC(CN2C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


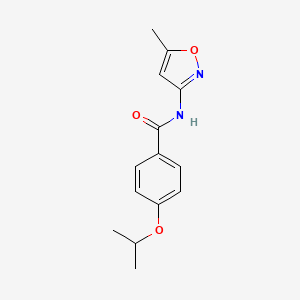
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
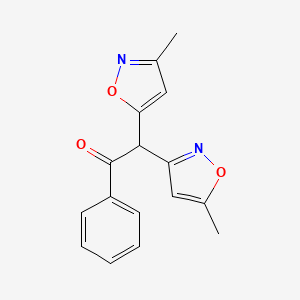
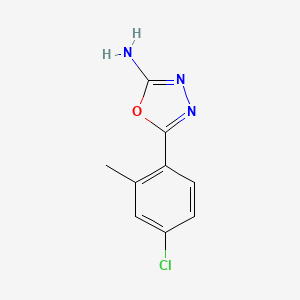
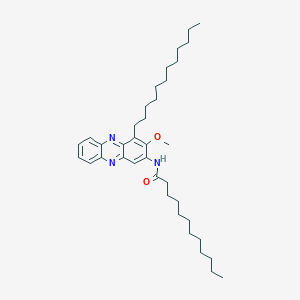
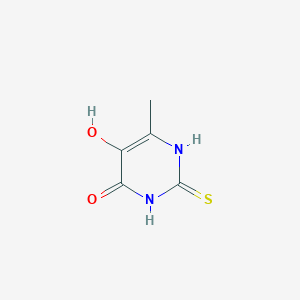
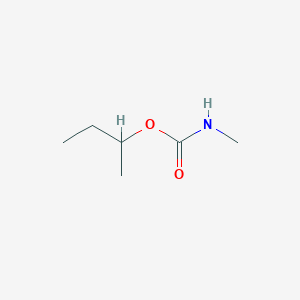
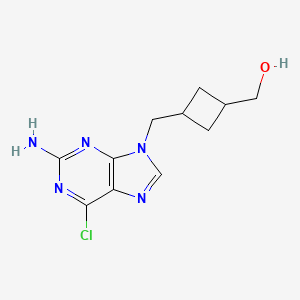


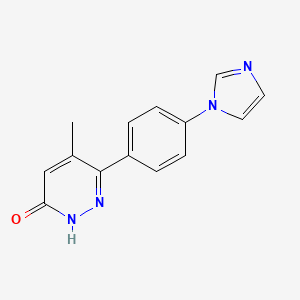
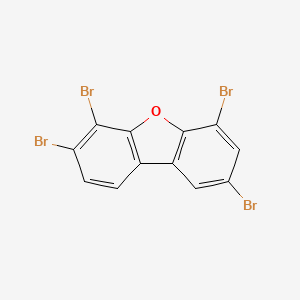
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

